3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTGRNWEAJNKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It can be used in the synthesis of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism of action of 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₀H₁₀BrF₃N₂O₂
- Molecular Weight : 327.1 g/mol
- Density : 1.88 g/cm³ (predicted)
- Boiling Point : 377.9°C (predicted)
- Applications : Used as a trifluoromethylation agent in synthetic chemistry, highlighting its role in introducing fluorinated groups into target molecules .
Comparison with Structural Analogs
The compound is compared to three analogs with variations in substituents or structural isomerism:
Substituent Variations
Notes:
- Bromo vs. Chloro : Bromine’s higher atomic weight and polarizability may enhance leaving-group ability in substitution reactions compared to chlorine .
Positional Isomerism
Notes:
- The position of the propanoic acid chain (2 vs. 3) alters molecular conformation and acidity. The 3-position in the target compound may favor specific intermolecular interactions due to spatial arrangement .
Trifluoromethylation Potential
The target compound’s trifluoromethyl group and bromo substituent make it valuable for synthesizing fluorinated pharmaceuticals. Its predicted boiling point (377.9°C) suggests thermal stability under reaction conditions .
Medicinal Chemistry
While the 2-isomer (CAS 1006320-26-8) is explicitly noted for medicinal use, the target compound’s cyclopropyl group could enhance metabolic stability in drug candidates by resisting oxidative degradation .
Biological Activity
3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, also known as 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, is a pyrazole derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrF3N2O2
- Molar Mass : 327.097 g/mol
- CAS Number : 1006320-26-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, while the bromine atom may facilitate halogen bonding, further stabilizing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this pyrazole have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and HCT116 .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Q & A
Q. What are the standard synthetic routes for preparing this compound?
A two-step approach is commonly employed:
- Step 1 : Cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. For example, trifluoromethyl-substituted pyrazoles are synthesized using ethyl 4,4,4-trifluoroacetoacetate as a starting material .
- Step 2 : Regioselective bromination at the 4-position using N-bromosuccinimide (NBS) in DMF at 0–5°C to minimize side reactions . Cyclopropyl groups are introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, optimized for steric hindrance .
- Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substitution patterns (e.g., pyrazole ring protons at δ 6.8–7.2 ppm, trifluoromethyl at δ -62 ppm in 19F NMR) .
- FT-IR : Carboxylic acid C=O stretch (1700–1720 cm⁻¹) and CF3 vibrations (1100–1200 cm⁻¹) .
- HRMS (ESI+) : Expected m/z for C10H10BrF3N2O2: 342.9843 .
Q. How should researchers handle and store this compound safely?
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid aerosol exposure .
- Storage : Airtight containers under argon at -20°C to prevent hydrolysis of the trifluoromethyl group or cyclopropane ring degradation .
Advanced Research Questions
Q. How can regioselectivity in pyrazole bromination be optimized?
- Temperature Control : Reactions at 0–5°C with 1.2 eq NBS yield >85% 4-bromo product, while higher temperatures favor 5-bromination .
- Steric Effects : Cyclopropyl substituents at C5 require adjusted stoichiometry (1.5 eq NBS) and extended reaction times (8–12 hours) to overcome steric hindrance .
- Computational Modeling : Density Functional Theory (DFT) predicts electrophilic attack sites via electron density maps (e.g., Mulliken charges at C4 vs. C5) .
Q. How do structural modifications (e.g., cyclopropyl vs. methyl at C5) affect biological activity?
- Enhanced Binding : Cyclopropyl groups improve hydrophobic interactions with enzyme pockets (e.g., 3–5× higher affinity in kinase inhibition assays) but reduce solubility .
- Contradictory Data : Lower IC50 values (12 nM vs. 45 nM for methyl analogs) in biochemical assays may conflict with cell-based results due to solubility limits. Use co-solvents (PEG-400) or nanoformulations to mitigate .
Q. How can researchers resolve discrepancies in reported LogP values?
- Standardization : Use OECD Guideline 117 (shake-flask method at pH 7.4) .
- Computational Validation : XLogP3 and ACD/Percepta models account for trifluoromethyl’s polar hydrophobicity. Cyclopropyl’s electron-withdrawing nature reduces LogP by 0.3–0.5 units compared to methyl .
Q. What strategies mitigate acid-catalyzed decomposition?
- Decomposition Pathways :
Trifluoromethyl hydrolysis to COOH (detected via 19F NMR) .
Cyclopropane ring opening to allylic bromide (GC-MS detection) .
- Mitigation : Buffer formulations (pH 6.5–7.5) with citrate/phosphate and lyophilization with trehalose .
Methodological Considerations
Q. How is purity assessed in preclinical studies?
- HPLC-DAD : C18 column, 0.1% TFA in H2O/MeCN gradient; ≥95% peak area .
- Elemental Analysis : C, H, N within ±0.4% of theoretical values .
- ICP-MS : Heavy metal contaminants (e.g., Pd <10 ppm from coupling reactions) .
Q. What mechanistic insights explain instability in protic solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
